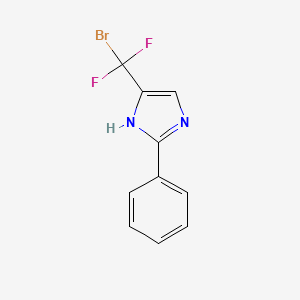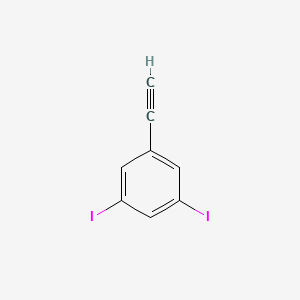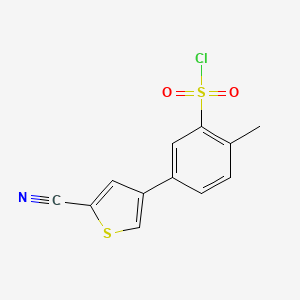
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride is an organic compound that features a thiophene ring substituted with a cyano group and a benzenesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Sulfonylation: The final step involves the sulfonylation of the thiophene derivative with 2-methylbenzenesulfonyl chloride under appropriate conditions, such as the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The cyano group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Reduction: Hydrogenation using a catalyst like palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonates: Formed from nucleophilic substitution with alcohols.
Amines: Formed from the reduction of the cyano group.
Scientific Research Applications
5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 5-(5-Cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate derivatives. The cyano group can participate in reduction reactions, leading to the formation of amines.
Comparison with Similar Compounds
Similar Compounds
5-(5-Cyanothiophen-3-yl)methanesulfonyl chloride: Similar structure but with a methanesulfonyl group instead of a benzenesulfonyl group.
5-(5-Cyanothiophen-3-yl)boronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.
Properties
Molecular Formula |
C12H8ClNO2S2 |
|---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
5-(5-cyanothiophen-3-yl)-2-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO2S2/c1-8-2-3-9(5-12(8)18(13,15)16)10-4-11(6-14)17-7-10/h2-5,7H,1H3 |
InChI Key |
AHSLCGUGQFCKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


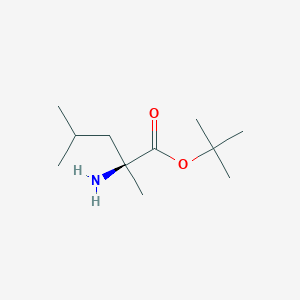
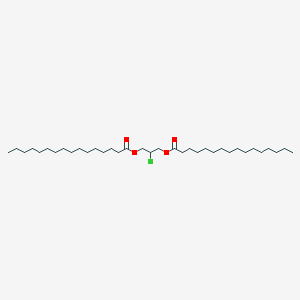
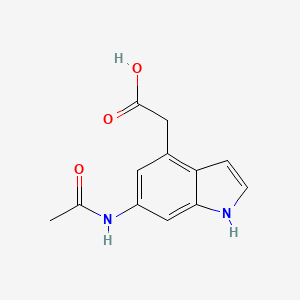


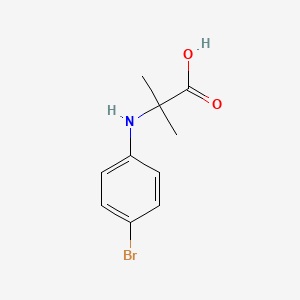

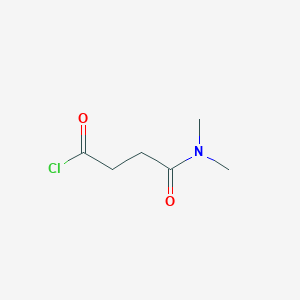

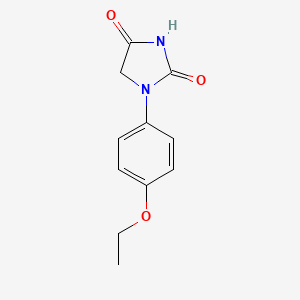
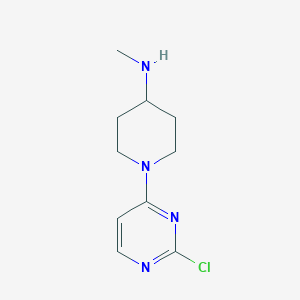
![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)
